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Compound of Interest

Compound Name: 6-Methoxy DMT

Cat. No.: B3025704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic

resonance (NMR) spectroscopic analysis of 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT),

a tryptamine derivative of interest in neuropharmacological research. These guidelines are

intended to assist in the structural elucidation, identification, and purity assessment of this

compound.

Introduction
6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a lesser-known positional isomer of the

psychedelic compound 5-MeO-DMT. Accurate structural characterization is crucial for its study

in the fields of medicinal chemistry and drug development. NMR spectroscopy is a powerful

analytical technique for the unambiguous determination of the molecular structure of organic

compounds. This document outlines the necessary protocols for acquiring and interpreting ¹H

and ¹³C NMR spectra of 6-MeO-DMT, along with tabulated spectral data for reference.

Molecular Structure and Atom Numbering
The chemical structure of 6-MeO-DMT with the standard atom numbering scheme for NMR

signal assignment is presented below. This numbering is essential for correlating the NMR

signals to the specific atoms within the molecule.

Caption: Molecular structure of 6-MeO-DMT with atom numbering.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3025704?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
A standardized protocol for the preparation and analysis of 6-MeO-DMT samples by NMR

spectroscopy is provided below. Adherence to these steps will help ensure the acquisition of

high-quality, reproducible data.

Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Analyte Purity: Ensure the 6-MeO-DMT sample is of high purity. Impurities can complicate

spectral interpretation.

Mass: Weigh approximately 5-10 mg of the 6-MeO-DMT sample for ¹H NMR and 20-50 mg

for ¹³C NMR.

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

Chloroform-d (CDCl₃) is a common choice. The choice of solvent can affect chemical shifts.

Dissolution: Transfer the weighed sample to a clean, dry vial. Add the deuterated solvent and

gently agitate until the sample is fully dissolved.

Filtration: To remove any particulate matter, which can degrade spectral quality, filter the

solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR

tube.

Tube and Cap: Use high-quality NMR tubes that are free from scratches or cracks. Cap the

tube securely to prevent solvent evaporation.

NMR Data Acquisition
The following are recommended parameters for acquiring ¹H and ¹³C NMR spectra. These may

need to be adjusted based on the specific instrument and sample concentration.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal

signal dispersion.

¹H NMR Parameters:
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width: A range of -1 to 12 ppm is generally adequate.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment.

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often

necessary.

Relaxation Delay (d1): 2 seconds.

Spectral Width: A range of 0 to 160 ppm is appropriate.

2D NMR Experiments (for complete assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons

and piecing together the molecular structure.

Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 6-MeO-DMT.

Note: As of late 2025, a complete, publicly available, and peer-reviewed dataset for 6-MeO-

DMT is not readily available. The data presented here is a provisional compilation based on
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related structures and general principles of NMR spectroscopy. Researchers should confirm

these assignments with their own 2D NMR data.

Table 1: Provisional ¹H NMR Data for 6-MeO-DMT
Atom Number

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity
Coupling Constant
(J, Hz) (Predicted)

N1-H ~8.0 br s -

H-2 ~7.0 s -

H-4 ~7.5 d ~8.5

H-5 ~6.8 dd ~8.5, ~2.2

H-7 ~6.9 d ~2.2

H-8 (α-CH₂) ~2.9 t ~7.0

H-9 (β-CH₂) ~2.6 t ~7.0

H-11, H-12 (N(CH₃)₂) ~2.3 s -

H-14 (OCH₃) ~3.8 s -

Table 2: Provisional ¹³C NMR Data for 6-MeO-DMT
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Atom Number Chemical Shift (δ, ppm) (Predicted)

C-2 ~122

C-3 ~112

C-3a ~128

C-4 ~120

C-5 ~109

C-6 ~156

C-7 ~95

C-7a ~137

C-8 (α-CH₂) ~24

C-9 (β-CH₂) ~60

C-11, C-12 (N(CH₃)₂) ~45

C-14 (OCH₃) ~56

Visualization of Experimental Workflow and Data
Relationships
The following diagrams illustrate the general workflow for NMR analysis and the relationships

between different NMR experiments.
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Caption: General workflow for NMR analysis of 6-MeO-DMT.
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Caption: Relationship between different NMR experiments for structural elucidation.

To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of 6-MeO-DMT]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025704#nmr-spectroscopy-of-6-meo-dmt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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